Ethyl 6-chloro-5-cyanonicotinate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 6-chloro-5-cyanonicotinate involves a two-step process. The first step involves the reaction of ethyl 5-cyano-6-hydroxynicotinate with thionyl chloride and N,N-dimethyl-formamide under heating or reflux conditions. The second step involves the reaction with sodium hydrogencarbonate in water and ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 210.62 g/mol . The compound’s structure has been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.62 g/mol . It is typically stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.Scientific Research Applications
Synthesis of P2Y12 Receptor Antagonists
Ethyl 6-chloro-5-cyanonicotinate is utilized in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process involves coupling with 4-piperidinecarboxylic acid and benzylsulfonamide, facilitating the production of large quantities for preclinical and clinical studies (Andersen et al., 2013).
Improvement in Synthetic Routes
Research has focused on improving the synthetic route for producing key intermediates like this compound. These improvements have led to increased process yield and purity, significantly supporting the clinical development of related compounds (Bell et al., 2012).
Molluscicidal Properties
Studies have explored the use of this compound in synthesizing thiazolo[5,4-d]pyrimidines with molluscicidal properties. This application is particularly relevant in controlling populations of snails that are intermediate hosts in diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Antihypertensive Activity
Research into the synthesis of novel pyridine derivatives using this compound has indicated potential antihypertensive activity. These compounds have been synthesized starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine (Kumar & Mashelker, 2006).
Photophysicochemical Properties
The compound has been used in the synthesis of zinc(II) and chloroindium(III) phthalocyanines, where its derivatives were investigated for their spectral, photophysical, and photochemical properties. Such studies are crucial for developing advanced materials in fields like photodynamic therapy and solar cells (Kuruca et al., 2018).
Antibacterial Activity
The synthesis and antibacterial activity of ethyl thionicotinates and related compounds containing this compound have been investigated. These compounds show promise in developing new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).
Properties
IUPAC Name |
ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-3-6(4-11)8(10)12-5-7/h3,5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNBUCQWECYBLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726955 | |
Record name | Ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856165-97-4 | |
Record name | Ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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